2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative with a 4-chlorophenyl substituent at position 7 and an N-(4-methylphenyl)acetamide group at position 2. Its molecular formula is C₂₁H₁₆ClN₃O₂S, and it has a molecular weight of 409.88 g/mol . The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity. The 4-chlorophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the 4-methylphenyl acetamide moiety contributes to hydrogen bonding and steric interactions .
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-2-8-16(9-3-13)24-18(26)10-25-12-23-19-17(11-28-20(19)21(25)27)14-4-6-15(22)7-5-14/h2-9,11-12H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIUQVSXRZFAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents under controlled conditions . The reaction conditions often include heating under reflux with specific solvents and catalysts to facilitate the formation of the thieno[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. In studies of analogous compounds, potassium carbonate in DMF facilitates replacement of the chlorine atom with nucleophiles like amines or alkoxides at 80–100°C ( ,).
| Reaction Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| K₂CO₃, DMF, 90°C, 12h (with morpholine) | 4-morpholinophenyl analog | 68 | |
| NaOEt, ethanol, reflux (with piperazine) | Bis-substituted derivative | 52 |
Acetamide Group Transformations
The N-(4-methylphenyl)acetamide moiety participates in:
-
Hydrolysis : 6M HCl at reflux yields 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid (,).
-
Alkylation : Treatment with iodomethane and NaH in THF produces N-(4-methylphenyl)-N-methylacetamide derivatives (75% yield,).
Thienopyrimidine Core Modifications
The fused thiophene-pyrimidine system shows distinct reactivity:
-
Oxidation : H₂O₂/acetic acid converts the thiophene sulfur to sulfoxide (retaining ring integrity, ).
-
Electrophilic Aromatic Substitution : Nitration at position 5 of the thiophene ring occurs with HNO₃/H₂SO₄ at 0°C (,).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Coupling Type | Conditions | Product | Efficacy |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/water | 7-aryl substituted derivatives | 60–78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-alkyl/aryl variants at acetamide | 55–82% |
Cyclization Reactions
Under acidic conditions (H₂SO₄, 120°C), the acetamide side chain undergoes intramolecular cyclization to form tetracyclic systems – a strategy used to enhance metabolic stability in drug design (,).
Redox Reactions
The 4-oxo group in the pyrimidine ring undergoes:
-
Reduction : NaBH₄/MeOH yields 4-hydroxy intermediates (unstable, prone to re-oxidation).
-
Oxidative dehydrogenation : DDQ in benzene generates 4-thioxo analogs ( ,).
Coordination Chemistry
The compound acts as a bidentate ligand via:
-
Pyrimidine N-atom and carbonyl oxygen
-
Thiophene S-atom and amide nitrogen
Complexes with Cu(II) and Zn(II) show enhanced antimicrobial activity (MIC reduction by 4–8× vs. free ligand,,).
Key Stability Considerations
-
pH sensitivity : Degrades in strong acids (pH <2) or bases (pH >12) via ring-opening ()
-
Photolysis : UV light (254 nm) induces C–S bond cleavage in thiophene (t₁/₂ = 3.2h in methanol,)
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals, contributing to advancements in these industries.
Mechanism of Action
The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl Analogue: 2-[7-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide
- Structural Differences : The 4-chlorophenyl group in the target compound is replaced with a 4-fluorophenyl substituent. Additionally, the acetamide side chain is linked to a 3-methoxybenzyl group instead of a 4-methylphenyl.
- Implications: Fluorine’s electronegativity may enhance dipole interactions but reduce lipophilicity compared to chlorine.
- Molecular Weight : 423.44 g/mol (vs. 409.88 g/mol for the target compound) .
Cyclopenta-Thieno-Pyrimidine Derivative: 2-{[3-(4-Chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Structural Differences: Incorporates a cyclopenta ring fused to the thienopyrimidine core, adding a six-membered saturated ring. A sulfanyl (-S-) bridge replaces the direct acetamide linkage at position 3.
- The sulfanyl group may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the acetamide linker .
- Molecular Formula : C₂₂H₂₀ClN₃O₂S₂ (vs. C₂₁H₁₆ClN₃O₂S for the target compound) .
Phenyl-Substituted Analogue: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
- Structural Differences : The 4-chlorophenyl group is replaced with a simple phenyl ring , and the acetamide side chain is attached to a 2-chloro-4-methylphenyl group.
- Implications: Removal of the 4-chloro substituent reduces electronegativity, which may weaken interactions with aromatic residues in target proteins.
- Molecular Weight : 409.89 g/mol (nearly identical to the target compound) .
Research Findings and Implications
- Synthetic Accessibility: The target compound and its analogues are synthesized via nucleophilic substitution or Suzuki coupling, as evidenced by methods in related thienopyrimidine derivatives .
- For example, pyrimidine derivatives with chloro or fluoro substituents show improved binding to Plasmodium falciparum targets .
- Docking Studies : AutoDock4 simulations suggest that chloro substituents enhance binding affinity to hydrophobic enzyme pockets, whereas methoxy groups may disrupt interactions due to steric clashes .
Biological Activity
The compound 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide is a member of the thienopyrimidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its biochemical interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core with a 4-chlorophenyl group and a 4-methylphenylacetamide moiety. The molecular formula is , indicating the presence of chlorine and sulfur, which may influence its biological properties.
Biological Activity Overview
Compounds within the thienopyrimidine class have been reported to exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that thienopyrimidine derivatives can possess significant antibacterial and antimycobacterial properties. The presence of specific substituents on the thienopyrimidine ring is crucial for enhancing this activity. For instance, compounds with amido or imino side chains have demonstrated strong activity against Gram-positive and Gram-negative bacteria .
- Kinase Inhibition : Thienopyrimidines are known to interact with various kinases involved in signaling pathways related to cancer and inflammation. Preliminary studies suggest that the compound may inhibit specific kinases, affecting cell proliferation and apoptosis.
The mechanisms through which this compound exhibits its biological effects include:
- Enzyme Interaction : It interacts with key enzymes such as kinases and phosphatases, modulating their activity. This interaction often leads to inhibition of signal transduction pathways critical for cellular functions.
- Antimicrobial Mechanism : The compound's structure allows it to bind effectively to bacterial enzymes, disrupting essential processes such as cell wall synthesis or protein synthesis, leading to bacterial cell death .
Case Studies
Several studies have explored the biological activity of related thienopyrimidine compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to the compound exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined for various derivatives, highlighting the importance of structural modifications in enhancing activity .
- Kinase Activity : Research focused on the inhibition of specific kinases by thienopyrimidine derivatives showed promising results in reducing tumor growth in vitro. These findings suggest potential applications in cancer therapy through targeted kinase inhibition.
Data Table: Biological Activity Summary
Q & A
Q. What synthetic strategies are recommended for synthesizing 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide?
A multi-step approach is typically employed, starting with the preparation of the thienopyrimidinone core via cyclocondensation of 4-chlorobenzaldehyde derivatives with thiourea analogs. Subsequent functionalization involves coupling the thieno[3,2-d]pyrimidine scaffold with N-(4-methylphenyl)acetamide via a nucleophilic substitution or palladium-catalyzed cross-coupling reaction. Key intermediates should be characterized using NMR and LC-MS to confirm regioselectivity and purity. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like over-alkylated derivatives .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
Use a combination of analytical techniques:
- HPLC/LC-MS : Monitor reaction progress and quantify purity (>95% by area normalization).
- NMR spectroscopy : Confirm the absence of undesired isomers (e.g., via NOESY for spatial proton correlations).
- Single-crystal X-ray diffraction : Resolve ambiguities in substituent positioning, especially for the thienopyrimidine ring system .
- Elemental analysis : Validate molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties and target binding affinity?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases, cytochrome P450 isoforms) based on the compound’s electron-withdrawing 4-chlorophenyl group and hydrogen-bonding acetamide moiety.
- ADMET prediction : Tools like SwissADME can estimate solubility (LogP ~3.5), metabolic stability (CYP450 inhibition risks), and blood-brain barrier permeability.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., electrophilic sites for derivatization) .
Q. How can researchers address contradictory bioactivity data across in vitro and in vivo models?
- Dose-response reconciliation : Ensure in vitro assays (e.g., IC50 in cell lines) account for plasma protein binding differences in vivo.
- Metabolite profiling : Use LC-HRMS to identify active or inhibitory metabolites that may explain efficacy gaps.
- Pharmacodynamic modeling : Apply compartmental models to correlate exposure levels with target engagement .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?
- Factorial design : Vary substituents (e.g., halogens on the phenyl ring, methyl groups on the acetamide) using a 2^k design to assess additive/synergistic effects.
- QSAR modeling : Use partial least squares (PLS) regression to link molecular descriptors (e.g., Hammett σ, molar refractivity) to bioactivity.
- High-throughput screening : Test analogs against a panel of kinase targets to identify selectivity trends .
Q. How can researchers resolve discrepancies in reported solubility and stability data?
- Forced degradation studies : Expose the compound to stressors (pH 1–13, UV light) and quantify degradation products via LC-MS.
- Dynamic light scattering (DLS) : Measure aggregation propensity in aqueous buffers (e.g., PBS) to explain solubility variations.
- Control excipients : Use co-solvents (e.g., DMSO ≤1%) or cyclodextrins to stabilize the compound in biological assays .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the final coupling step of the synthesis?
- Catalyst screening : Test Pd(OAc)₂/XPhos or Buchwald-Hartwig conditions for C-N bond formation.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition.
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
Q. How can researchers optimize in vivo efficacy studies given the compound’s metabolic liabilities?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability.
- PK/PD integration : Use sparse sampling and population pharmacokinetics to model exposure-response relationships.
- Tissue distribution studies : Radiolabel the compound (e.g., ³H or ¹⁴C) to quantify accumulation in target organs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
